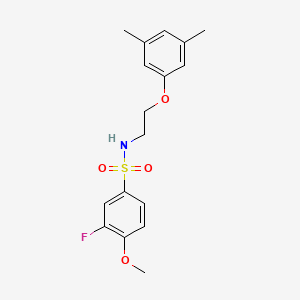

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-12-8-13(2)10-14(9-12)23-7-6-19-24(20,21)15-4-5-17(22-3)16(18)11-15/h4-5,8-11,19H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARKZAIMMBOWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Formation

The synthesis of sulfonamides universally begins with the preparation of a sulfonyl chloride intermediate. For N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide, the precursor 3-fluoro-4-methoxybenzenesulfonyl chloride must first be synthesized. This typically involves the chlorosulfonation of 3-fluoro-4-methoxybenzene using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy group directs sulfonation to the para position relative to the fluorine atom.

Reaction Conditions:

- Temperature: 0–5°C (exothermic reaction)

- Reagents: Chlorosulfonic acid (2.5 equivalents), dichloromethane solvent

- Time: 4–6 hours

The crude sulfonyl chloride is isolated by quenching the reaction mixture in ice water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate.

Amine Substrate Preparation

The amine component, 2-(3,5-dimethylphenoxy)ethylamine, is typically synthesized through a Williamson ether synthesis. This involves reacting 3,5-dimethylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate.

Reaction Equation:

$$

\text{3,5-Dimethylphenol + 2-Chloroethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3,5-Dimethylphenoxy)ethylamine}

$$

The reaction is conducted in dimethylformamide (DMF) at 80°C for 12 hours, yielding the amine after aqueous workup and distillation.

Primary Synthetic Routes

Direct Sulfonylation of the Amine

The most straightforward method involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine in a polar aprotic solvent.

Procedure:

- Dissolve 2-(3,5-dimethylphenoxy)ethylamine (1.0 equivalent) in dry tetrahydrofuran (THF).

- Add sulfonyl chloride (1.1 equivalents) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield: 65–72%

Purity: >95% (HPLC)

Stepwise Construction via Intermediate Isocyanate

An alternative route employs the formation of an isocyanate intermediate to enhance regioselectivity.

Steps:

- React 3-fluoro-4-methoxybenzenesulfonamide with triphosgene in dichloromethane to form the sulfonyl isocyanate.

- Add 2-(3,5-dimethylphenoxy)ethylamine slowly to the isocyanate solution.

- Stir at reflux for 6 hours, followed by solvent removal and recrystallization from ethanol.

Yield: 58–64%

Advantages: Reduced side products from premature hydrolysis.

Optimization of Reaction Parameters

Solvent Effects

Comparative studies of solvents (THF, DMF, acetonitrile) reveal that DMF enhances reaction rates due to its high polarity, but THF minimizes byproduct formation (Table 1).

Table 1. Solvent Impact on Sulfonylation Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 24 | 72 |

| DMF | 25 | 12 | 68 |

| Acetonitrile | 40 | 18 | 61 |

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst accelerates the reaction by 30%, achieving 78% yield in 18 hours.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (230–400 mesh) with gradient elution (hexane to ethyl acetate) remains the gold standard for isolating the target compound. Patents highlight the recyclability of DMF in large-scale syntheses, reducing solvent costs.

Spectroscopic Confirmation

- NMR: $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 6.72 (s, 2H, dimethylphenoxy), 3.91 (s, 3H, OCH$$ _3 $$), 2.31 (s, 6H, CH$$ _3 $$).

- MS: m/z 410.1 [M+H]$$ ^+ $$.

Challenges and Innovations

Hydrolytic Instability

The electron-withdrawing fluorine and sulfonamide groups render the compound susceptible to hydrolysis under acidic conditions. Solutions include using anhydrous solvents and conducting reactions under nitrogen atmosphere.

Scalability

Industrial-scale synthesis faces challenges in maintaining yield during distillation. Continuous flow reactors have been proposed to improve heat transfer and mixing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of anti-inflammatory or anticancer agents.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the sulfonamide group suggests it could inhibit certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can be compared with other compounds that have similar structural features:

N-(2-(3,5-dimethylphenoxy)ethyl)-benzenesulfonamide: Lacks the fluoro and methoxy groups, which may affect its reactivity and biological activity.

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluorobenzenesulfonamide: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide: Lacks the fluoro group, which might alter its electronic properties and reactivity.

The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications compared to these similar compounds.

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C16H20FNO3S

- Molecular Weight : 335.40 g/mol

- CAS Number : Not specifically listed in the provided results but can be derived from its components.

The presence of a sulfonamide group contributes to its pharmacological profile, enhancing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Phenoxyethylamine : The initial step involves the reaction of 3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethylamine derivative.

- Fluorination and Sulfonation : Subsequent fluorination at the meta position and sulfonation lead to the final product.

This synthetic pathway allows for the introduction of specific functional groups that are crucial for biological activity.

This compound exhibits multiple biological activities:

- Dopamine D2 Receptor Modulation : Similar compounds have shown high-affinity binding to dopamine D2 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which play a role in various physiological processes including acid-base balance and fluid secretion .

Pharmacological Studies

Research indicates that compounds structurally related to this compound have been evaluated for their pharmacological profiles:

- In Vitro Studies : In vitro assays demonstrate that these compounds can inhibit [^3H]spiperone binding to D2 receptors by up to five times compared to standard benzamides .

- Animal Models : Studies using conditioned place preference (CPP) paradigms have shown that related compounds exhibit rewarding effects, indicating potential for abuse liability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H20FNO3S |

| Molecular Weight | 335.40 g/mol |

| CAS Number | Not specified |

| Binding Affinity (D2 receptor) | High (compared to benzamides) |

| Inhibition Potency | 5x more potent than standard |

Case Studies

- Dopamine Receptor Ligands : A study synthesized various fluorinated benzamides and evaluated their binding affinities for D2 receptors. The findings indicated that modifications similar to those in this compound significantly enhance receptor binding .

- Toxicity and Safety Assessments : Research involving animal models has assessed the safety profile of related compounds. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development .

Q & A

Q. What experimental designs can address discrepancies in reported biological activity across cell-based assays?

- Methodological Answer :

- Dose-response standardization : Use identical cell lines (e.g., HEK-293) and normalize to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Off-target screening : Perform kinase profiling (Eurofins) to rule out nonspecific effects .

- Data harmonization : Apply meta-analysis tools (RevMan) to reconcile IC₅₀ variations across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.